molecular formula C11H19NO4S B15303073 3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B15303073
M. Wt: 261.34 g/mol
InChI Key: LMFFCNHPPNZNRD-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a methylsulfanyl (SMe) moiety adjacent to a carboxylic acid group at position 1.

The compound’s cyclobutane ring introduces ring strain, which may influence conformational flexibility and binding affinity in biological systems. The methylsulfanyl group at position 1 offers a site for further functionalization (e.g., oxidation to sulfone or nucleophilic substitution), while the carboxylic acid enables salt formation or esterification for solubility modulation .

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-7-5-11(6-7,17-4)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

LMFFCNHPPNZNRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the amino group and the tert-butoxycarbonyl protecting group. The methylsulfanyl group is then added through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce the free amino compound .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its ability to interact with various molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The cyclobutane ring provides structural rigidity, while the methylsulfanyl group can undergo oxidation or substitution reactions, allowing for diverse chemical transformations .

Comparison with Similar Compounds

a) Substituent Effects on Reactivity and Stability

  • Target compound vs. 3-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid : The addition of the methylsulfanyl group in the target compound introduces sulfur-based reactivity (e.g., oxidation susceptibility) absent in the analog. This may expand its utility in cross-coupling reactions or as a latent site for prodrug activation. However, the SMe group could reduce aqueous solubility compared to the hydrogen-only substituent at position 1 in the analog .
  • Target compound vs. 3-(tert-Butoxy)cyclobutane-1-carboxylic acid : The tert-butoxy group in ’s compound provides steric shielding without the amino-protection capability of the Boc group. This makes the target compound more suitable for stepwise deprotection strategies in multistep syntheses.

b) Molecular Weight and Functional Diversity

The target compound’s molecular weight (~287.36) is comparable to ’s dual-protected derivative (287.35 g/mol), but the latter features a tert-butoxy group at position 3 instead of the Boc-amino group. This difference highlights the trade-off between steric bulk and functional versatility: the Boc group enables selective deprotection, while the tert-butoxy group offers inertness .

Research Findings and Implications

  • Stability Considerations : The Boc group in the target compound is stable under basic conditions but cleaved via trifluoroacetic acid (TFA), making it ideal for solid-phase peptide synthesis. The methylsulfanyl group, however, may require stabilization against oxidation during storage or reaction workflows .
  • Synthetic Utility: Cyclobutane derivatives are increasingly explored in drug design for their intermediate ring strain, which balances rigidity and bioactivity. The target compound’s dual functionality (Boc-amino and SMe) positions it as a multifunctional intermediate in fragment-based drug discovery .

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